molecular formula C15H12FNO2S B13027398 Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B13027398
M. Wt: 289.3 g/mol
InChI Key: WLRYADZTRNHMNR-UHFFFAOYSA-N
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Description

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a benzothiophene moiety, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-fluorobenzo[b]thiophene-2-carboxylic acid with ethyl pyrrole-2-carboxylate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzothiophene ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Lacks the fluorine substitution, which may result in different biological activity and chemical reactivity.

    Ethyl 5-(5-chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Substituted with chlorine instead of fluorine, potentially altering its pharmacokinetic properties and potency.

    Ethyl 5-(5-methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Contains a methyl group, which may influence its hydrophobicity and interaction with biological targets.

Properties

Molecular Formula

C15H12FNO2S

Molecular Weight

289.3 g/mol

IUPAC Name

ethyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H12FNO2S/c1-2-19-15(18)12-5-4-11(17-12)14-8-9-7-10(16)3-6-13(9)20-14/h3-8,17H,2H2,1H3

InChI Key

WLRYADZTRNHMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F

Origin of Product

United States

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